![molecular formula C9H14O5 B2891854 Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate CAS No. 2375274-17-0](/img/structure/B2891854.png)
Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate
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Overview
Description
“Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate” is a chemical compound with the CAS Number: 2375274-17-0 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 2-methoxy-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate” is 1S/C9H14O5/c1-12-8(9(11)13-2)6-5-14-4-3-7(6)10/h6,8H,3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Chemical Properties
“Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate” is a chemical compound with the CAS Number: 2375274-17-0 . It has a molecular weight of 202.21 . The compound is typically stored at room temperature and is available in a powder form .
Synthesis and Cheminformatics
This compound has been used in the synthesis of bis-indole alkaloids inspired by elusive sponge-derived natural products . The synthetic library of bis-indoles was integrated with bioactivity data for 2048 marine indole alkaloids . The cheminformatics analyses guided the biological evaluation of these compounds .
Antibacterial Applications
The cheminformatics analyses revealed that the dibrominated α-methine bis (3′-indolyl) alkaloids, which include this compound, exhibited antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .
Fungicidal Activity
While the specific fungicidal activity of “Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate” is not mentioned, similar compounds have been synthesized and tested for their fungicidal properties .
Infrared and Raman Spectroscopy
The compound has been characterized using FTIR and FT-Raman spectroscopy . The medium absorption peaks at 2830 cm −1 in FTIR and 2839 cm −1 in FT-Raman confirm the presence of methoxy and methyl aromatic ethers in the compound due to CH3 symmetric vibration .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate are currently unknown .
Mode of Action
Like other esters, it may undergo hydrolysis in the presence of esterases, leading to the release of methoxyacetic acid and other metabolites . These metabolites could potentially interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate are currently unknown .
Pharmacokinetics
As an ester, it is likely to be lipophilic, which could influence its absorption and distribution within the body . Its metabolism might involve esterases, leading to the formation of methoxyacetic acid and other metabolites . The excretion pathways for these metabolites remain to be determined .
Result of Action
The molecular and cellular effects of Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate’s action are currently unknown . Given the compound’s potential to be metabolized into methoxyacetic acid, it could potentially have effects similar to other compounds that release this metabolite .
Action Environment
The action, efficacy, and stability of Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate could be influenced by various environmental factors . These could include the pH and enzymatic composition of the local environment, the presence of other compounds that could interact with Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate, and the temperature .
properties
IUPAC Name |
methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-12-8(9(11)13-2)6-5-14-4-3-7(6)10/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPPQUQINQDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1COCCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate |
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